

In-Depth Technical Guide: 5-Iodopenta-2,4-dienal

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Compound of Interest

Compound Name: 5-Iodopenta-2,4-dienal

Cat. No.: B15162109

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the synthesis, reactivity, and biological activity of **5-Iodopenta-2,4-dienal** is limited in publicly available scientific literature. This guide provides information based on its known chemical structure, data from public chemical databases, and established principles of organic chemistry and toxicology for structurally related compounds.

Executive Summary

5-Iodopenta-2,4-dienal, with the IUPAC name (2E,4Z)-5-iodopenta-2,4-dienal, is a polyunsaturated aldehyde containing a terminal iodine atom.^[1] Its structure, featuring a conjugated π -system, an electrophilic aldehyde group, and a terminal carbon-iodine bond, suggests a high potential for reactivity and diverse chemical transformations. While specific applications in drug development are not documented, its similarity to other α,β -unsaturated aldehydes, a class of compounds known for their potent biological activities, indicates that it could serve as a valuable research chemical or a reactive intermediate in organic synthesis. This document outlines the known properties of **5-Iodopenta-2,4-dienal**, proposes a hypothetical synthetic pathway, and discusses its potential reactivity and biological significance based on analogous structures.

Chemical Properties and Data

Quantitative data for **5-Iodopenta-2,4-dienal** is primarily derived from computational models available in public databases like PubChem.

Property	Value	Source
IUPAC Name	(2E,4Z)-5-iodopenta-2,4-dienal	PubChem
Molecular Formula	C ₅ H ₅ IO	PubChem
Molecular Weight	208.00 g/mol	PubChem
Canonical SMILES	C(=C/C=O)\C=C/I	PubChem
InChI Key	BOIFHZPYWVJCKZ-TZFCGSKZSA-N	PubChem
Computed XLogP3	1.5	PubChem
Hydrogen Bond Donors	0	PubChem
Hydrogen Bond Acceptors	1	PubChem
Rotatable Bond Count	3	PubChem

Hypothetical Synthesis Protocol

A specific, validated experimental protocol for the synthesis of **5-Iodopenta-2,4-dienal** is not readily available in the literature. However, a plausible synthetic route can be devised based on established organometallic and oxidation reactions. A potential two-step approach could involve the hydrozirconation-iodination of a terminal alkyne followed by oxidation of the resulting alcohol.

Step 1: Synthesis of (2E,4Z)-5-Iodopenta-2,4-dien-1-ol

This step would involve the reaction of a suitable pentadiyne precursor with a hydrozirconating agent, followed by quenching with iodine to install the terminal vinyl iodide. The stereochemistry would need to be carefully controlled.

Experimental Protocol (Hypothetical):

- To a solution of penta-2,4-diyn-1-ol in an anhydrous, inert solvent (e.g., THF) under an inert atmosphere (e.g., Argon), add one equivalent of Schwartz's reagent (Cp₂ZrHCl).
- Stir the reaction mixture at room temperature for 1-2 hours to allow for hydrozirconation.

- Cool the reaction to 0°C and add a solution of iodine (I₂) in the same solvent dropwise until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
- Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
- Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Step 2: Oxidation to **5-Iodopenta-2,4-dienal**

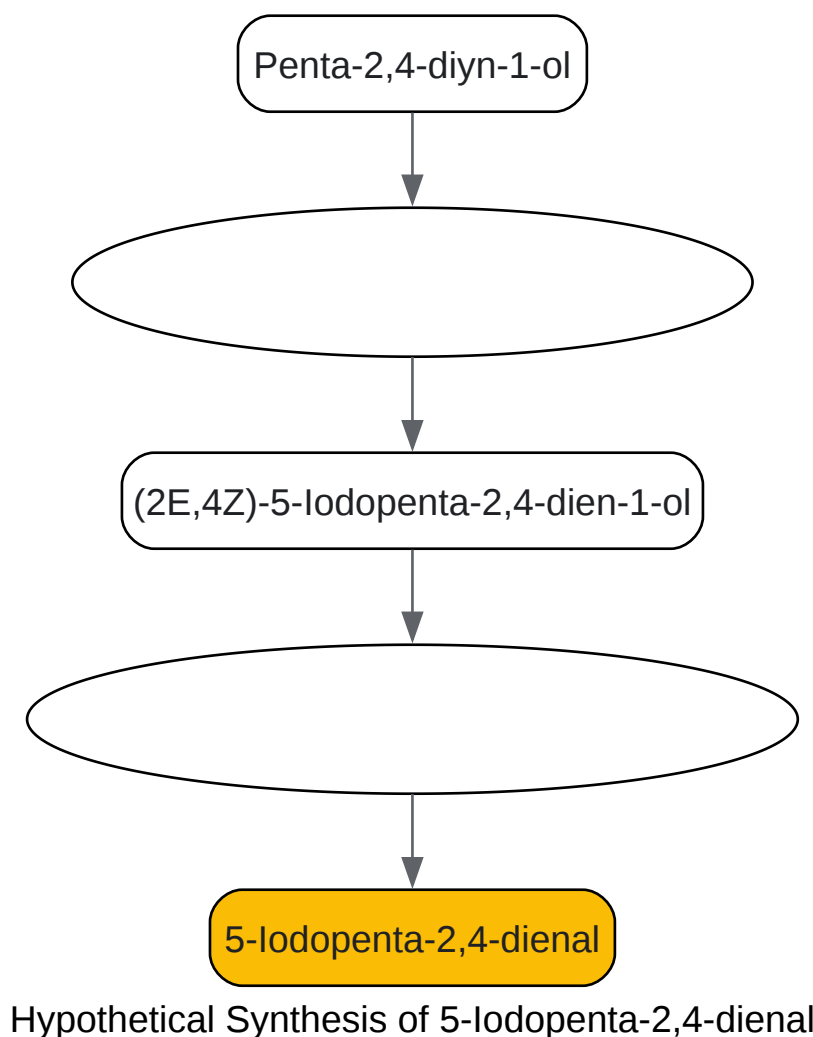
The terminal alcohol would then be oxidized to the corresponding aldehyde using a mild oxidizing agent to avoid over-oxidation or reaction with the double bonds.

Experimental Protocol (Hypothetical):

- Dissolve the purified (2E,4Z)-5-Iodopenta-2,4-dien-1-ol in an appropriate solvent such as dichloromethane.
- Add a mild oxidizing agent, such as Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC), portion-wise at room temperature.
- Monitor the reaction progress by TLC.
- Upon completion, quench the reaction and work up according to the chosen oxidizing agent's standard procedure.
- Purify the final product, **5-Iodopenta-2,4-dienal**, by column chromatography.

Visualizations

Hypothetical Synthesis Workflow

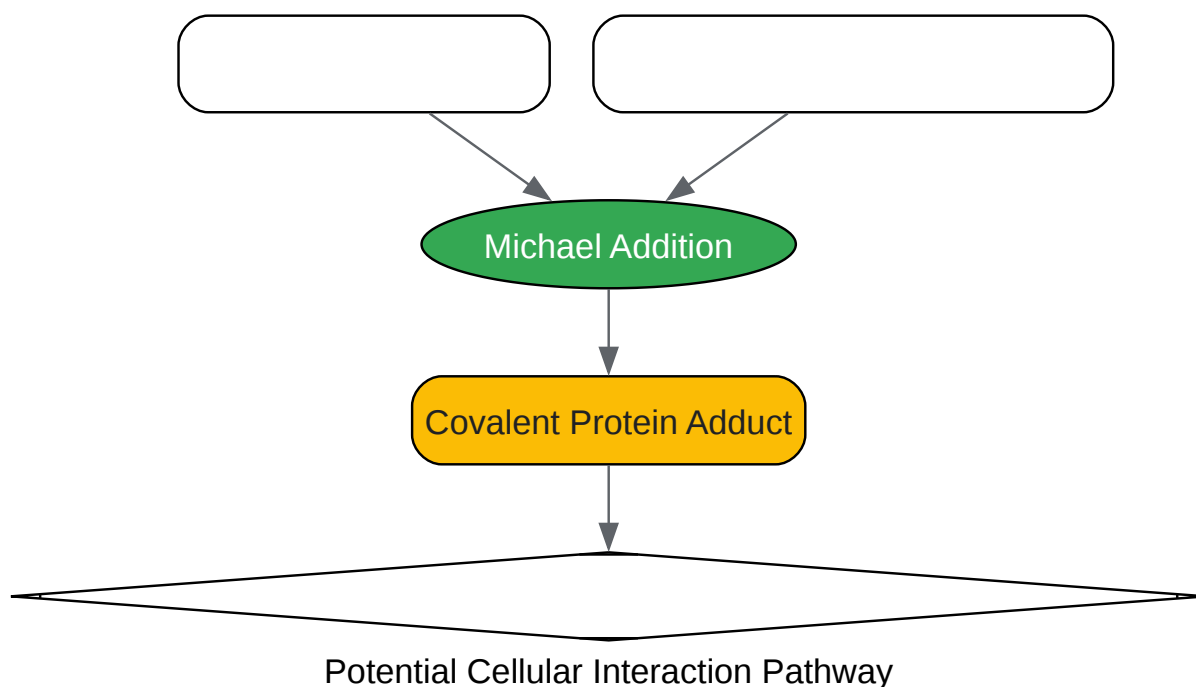


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Caption: A potential two-step synthesis of **5-Iodopenta-2,4-dienal**.

Potential Biological Reactivity Pathway

The electrophilic nature of the α,β -unsaturated aldehyde in **5-Iodopenta-2,4-dienal** makes it a likely target for cellular nucleophiles, such as cysteine residues in proteins, via a Michael addition reaction. This is a common mechanism of action for many biologically active unsaturated aldehydes.^[2]



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Caption: Michael addition as a potential mechanism of bioactivity.

Expected Spectroscopic Data

While experimental spectra are not available, the expected spectroscopic characteristics can be predicted based on the functional groups present.

- ^1H NMR Spectroscopy: The spectrum would be complex due to the five vinyl protons. The aldehyde proton (CHO) would appear as a highly deshielded signal, likely a doublet, in the 9-10 ppm region. The other four protons on the double bonds would appear in the 5-7.5 ppm range with complex splitting patterns (doublets and doublets of doublets) due to cis and trans couplings.
- ^{13}C NMR Spectroscopy: The aldehyde carbon would be the most downfield signal, typically around 190-200 ppm. The five sp^2 hybridized carbons of the diene system would resonate in the 100-150 ppm region.

- **Infrared (IR) Spectroscopy:** A strong, sharp absorption band characteristic of the C=O stretch of a conjugated aldehyde would be expected around 1685-1705 cm^{-1} .^[3] C=C stretching vibrations for the conjugated system would appear in the 1600-1650 cm^{-1} region. A C-I stretching band would be expected in the fingerprint region, typically below 600 cm^{-1} .
- **Mass Spectrometry:** The molecular ion peak (M^+) would be observed at $m/z = 208$. A prominent fragment would be the loss of the iodine atom ($[M-127]^+$), resulting in a peak at $m/z = 81$. Other fragmentation patterns typical for aldehydes, such as α -cleavage, would also be expected.^[3]

Potential Biological Significance and Toxicology

α,β -unsaturated aldehydes are a class of reactive molecules that can be generated endogenously through lipid peroxidation or encountered from environmental sources.^{[1][2]} Many compounds in this class exhibit significant biological effects, which are often attributed to their ability to act as Michael acceptors.

- **Reactivity:** The primary mode of action for many α,β -unsaturated aldehydes is the covalent modification of cellular macromolecules, particularly proteins, through the Michael addition of nucleophilic amino acid residues like cysteine, histidine, and lysine.^[2] This can lead to enzyme inactivation, disruption of signaling pathways, and induction of cellular stress.
- **Potential Applications:** The reactivity of this functional group is also harnessed in drug design. For example, some anticancer drugs incorporate an α,β -unsaturated carbonyl moiety to covalently bind to and inhibit target proteins. The presence of the iodine atom in **5-Iodopenta-2,4-dienal** adds another layer of potential reactivity, as carbon-iodine bonds can participate in various coupling reactions and may influence the molecule's binding affinity and electronic properties.
- **Toxicology:** Due to their high reactivity, many α,β -unsaturated aldehydes are cytotoxic and genotoxic.^[2] They are known to induce oxidative stress and inflammatory responses.^[1] Therefore, **5-Iodopenta-2,4-dienal** should be handled with appropriate safety precautions as a potentially toxic and reactive substance.

Conclusion

5-Iodopenta-2,4-dienal is a molecule with significant potential for chemical synthesis and biological investigation. While direct experimental data is sparse, its structural features—a conjugated dienal system and a terminal vinyl iodide—provide a strong basis for predicting its reactivity and potential utility. The hypothetical synthetic route and predicted spectroscopic data presented in this guide offer a starting point for researchers interested in exploring the chemistry and biology of this compound. Further research is warranted to synthesize this molecule, validate its properties, and investigate its potential applications in medicinal chemistry and materials science.

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